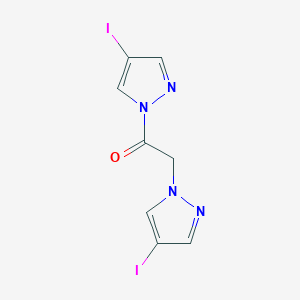
1,2-bis(4-iodo-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-BIS(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two iodine atoms attached to the pyrazole rings, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-BIS(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE can be synthesized through a multi-step process involving the reaction of pyrazole derivatives with iodine. One common method involves the iodination of 1,2-bis(pyrazol-1-yl)ethanone using iodine and a suitable oxidizing agent under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure selective iodination.
Industrial Production Methods: In an industrial setting, the production of 1,2-BIS(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE may involve large-scale batch or continuous processes. The key steps include the preparation of the pyrazole precursor, followed by iodination and purification. The use of automated reactors and advanced purification techniques such as chromatography ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-BIS(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The pyrazole rings can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed:
Substitution Products: Compounds with azide, cyano, or other functional groups replacing the iodine atoms.
Coupling Products: Biaryl or other complex structures formed through carbon-carbon bond formation.
Oxidation/Reduction Products: Various oxidized or reduced pyrazole derivatives.
Scientific Research Applications
1,2-BIS(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the field of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-BIS(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine atoms can enhance the compound’s reactivity and binding affinity, making it a potent agent in various biochemical processes.
Comparison with Similar Compounds
1,2-BIS(4-BROMO-1H-PYRAZOL-1-YL)ETHAN-1-ONE: Similar structure but with bromine atoms instead of iodine.
1,2-BIS(4-CHLORO-1H-PYRAZOL-1-YL)ETHAN-1-ONE: Contains chlorine atoms, leading to different reactivity and applications.
1,2-BIS(4-FLUORO-1H-PYRAZOL-1-YL)ETHAN-1-ONE: Fluorine-substituted analogue with unique properties.
Uniqueness: 1,2-BIS(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties. The iodine atoms enhance the compound’s reactivity, making it suitable for specific reactions and applications that other halogen-substituted analogues may not achieve.
Properties
Molecular Formula |
C8H6I2N4O |
|---|---|
Molecular Weight |
427.97 g/mol |
IUPAC Name |
1,2-bis(4-iodopyrazol-1-yl)ethanone |
InChI |
InChI=1S/C8H6I2N4O/c9-6-1-11-13(3-6)5-8(15)14-4-7(10)2-12-14/h1-4H,5H2 |
InChI Key |
CJIKSDRSPHIXRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(=O)N2C=C(C=N2)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















